3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Pyridine Ring Formation: The intermediate is then subjected to a reaction with 3-pyridinecarboxaldehyde under basic conditions to form the pyridine ring.
Furan Ring Introduction: Finally, the furan ring is introduced through a coupling reaction with 3-furanboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the heterocyclic rings allows for interactions with various biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- 3-(2-iodophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPYNGSJTTUBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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